2-Fluorobenzyl alcohol

Vue d'ensemble

Description

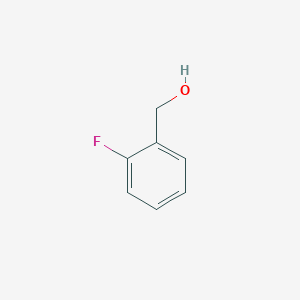

2-Fluorobenzyl alcohol is an organic compound with the molecular formula C7H7FO. It is characterized by the presence of a fluorine atom attached to the benzene ring and a hydroxyl group attached to the benzyl carbon. This compound is a clear, colorless to slightly yellow liquid with a molecular weight of 126.13 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Fluorobenzyl alcohol can be synthesized through various methods. One common method involves the reduction of 2-fluorobenzaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere and at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-fluorobenzaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluorobenzyl alcohol undergoes various chemical reactions, including:

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Graphite oxide, ultrasonic irradiation.

Substitution: Various reagents depending on the desired functional group.

Major Products:

Oxidation: 2-Fluorobenzaldehyde.

Substitution: Products vary based on the substituent introduced.

Applications De Recherche Scientifique

The oxidation of 2-fluorobenzyl alcohol to its corresponding aldehyde, 2-fluorobenzaldehyde, has been extensively studied. This transformation is significant for synthesizing various aromatic compounds.

Research Findings:

- Under ultrasonic conditions, the oxidation of this compound was achieved using aluminum oxy-hydroxide-supported palladium nanoparticles, yielding significant amounts of aldehyde derivatives with high conversion rates .

| Reaction Conditions | Yield (%) |

|---|---|

| Ultrasonic, solvent-free | 75 |

| Catalyzed by Pd nanoparticles | >88 |

This environmentally friendly approach highlights the potential for using this compound in sustainable chemistry practices.

Bioisosteric Applications

In medicinal chemistry, bioisosteres are often used to modify drug properties while retaining biological activity. This compound has been identified as a bioisosteric surrogate due to its ability to mimic hydroxyl groups while altering lipophilicity and electronic properties.

Case Study: Anticancer Research

- Research has indicated that incorporating this compound into drug design can enhance binding affinity and selectivity towards specific targets in cancer therapy . The structural modifications using this compound have shown promising results in improving therapeutic efficacy.

Material Science Applications

Fluorinated compounds like this compound are also explored in material science for their unique properties. They can be incorporated into polymers to enhance thermal stability and chemical resistance.

Summary of Properties:

- Enhanced hydrophobicity

- Increased thermal stability

- Improved mechanical properties

These characteristics make it suitable for applications in coatings and advanced materials.

Mécanisme D'action

The mechanism of action of 2-fluorobenzyl alcohol involves its interaction with specific molecular targets. For instance, during oxidation reactions, the hydroxyl group is converted to an aldehyde group through the transfer of electrons and protons. The presence of the fluorine atom can influence the reactivity and stability of the compound, affecting its interaction with other molecules .

Comparaison Avec Des Composés Similaires

- 3-Fluorobenzyl alcohol

- 4-Fluorobenzyl alcohol

- 2-Fluorobenzaldehyde

- 2-Fluorobenzoic acid

Comparison: 2-Fluorobenzyl alcohol is unique due to the position of the fluorine atom on the benzene ring, which can significantly influence its chemical properties and reactivity. Compared to its isomers, such as 3-fluorobenzyl alcohol and 4-fluorobenzyl alcohol, this compound may exhibit different reactivity patterns and stability under various conditions .

Activité Biologique

2-Fluorobenzyl alcohol (CAS No. 446-51-5) is an organic compound characterized by the presence of a fluorine atom at the 2-position of the benzyl alcohol structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : CHFO

- Molecular Weight : 126.13 g/mol

- Boiling Point : 199 - 200 °C at 1013 hPa .

- Purity : Typically above 98% in commercial preparations .

Phosphodiesterase Inhibition

Recent studies have indicated that derivatives of fluorobenzyl alcohol, particularly those with additional functional groups, can act as phosphodiesterase (PDE) inhibitors. PDEs are crucial enzymes that regulate intracellular levels of cyclic nucleotides like cAMP and cGMP, which are involved in various signaling pathways.

- Selectivity : Compounds similar to this compound have shown selective inhibition of PDE4, which is implicated in inflammatory responses and other physiological processes . For instance, derivatives such as 9-(2-fluorobenzyl)-N6-methyladenine have been identified as potent PDE4 inhibitors with IC50 values indicating significant inhibitory effects .

Agonist Activity

In a study utilizing machine learning to predict the biological activity of chemical compounds, this compound was found to exhibit agonist behavior at certain receptors. It demonstrated a higher activation threshold compared to benzyl alcohol, suggesting that the fluorine substitution alters its interaction with biological targets .

Study on PDE Inhibition

A detailed investigation into the inhibition of PDE isozymes by fluorinated compounds revealed that this compound derivatives could inhibit both PDE2 and PDE4 effectively. For example, a compound structurally related to this compound exhibited IC50 values of 5.9 µM for PDE2 and 1.4 µM for PDE4, indicating its potential utility in treating conditions associated with these enzymes .

Machine Learning Analysis

In another innovative approach, researchers applied machine learning techniques to decode the chemical features associated with receptor activation. The study highlighted that the presence of a fluorine atom at the ortho position (position 2) enhances agonist activity across various chemical families, including alcohols and aldehydes . This finding underscores the significance of structural modifications in developing new pharmacological agents.

Data Table: Biological Activity Summary

Safety and Toxicology

While exploring the biological activities of this compound, it is also essential to consider its safety profile. Hazard statements for this compound include warnings for skin irritation and respiratory issues upon exposure . Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings.

Propriétés

IUPAC Name |

(2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHXDOJPVIHUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196241 | |

| Record name | 2-Fluorobenzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-51-5 | |

| Record name | 2-Fluorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorobenzylic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 446-51-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluorobenzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorobenzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-fluorobenzyl alcohol interesting in drug development?

A: this compound has shown promise as a bioisostere for the chemically fragile N-acetyl hemiaminal side chain found in the microtubule-stabilizing agent, zampanolide []. This means it could potentially replace this fragile component while maintaining similar biological activity.

Q2: How does the structure of this compound relate to its potential as a bioisostere?

A: Computational chemistry, including ab initio (STO-3G) and semiempirical (INDO and MINDO/3) molecular orbital calculations, has been used to study the conformational energies of this compound []. This information, combined with data from techniques like nuclear magnetic resonance (NMR) [] and microwave spectroscopy [], helps researchers understand its structural flexibility and how it might mimic other molecules in biological systems.

Q3: Has this compound shown any promising results in biological studies?

A: While this compound itself hasn't been widely studied for direct biological activity, researchers have successfully synthesized zampanolide mimics incorporating this molecule []. One such mimic (compound 6 in the study) demonstrated promising antiproliferative activity against both docetaxel-resistant and docetaxel-naive prostate cancer cell lines []. This suggests that this compound can effectively function as a bioisostere in a biologically relevant context.

Q4: Are there analytical techniques that can be used to study this compound in complex mixtures?

A: Yes, this compound has been successfully analyzed using a multiplexed rectilinear ion trap mass spectrometer []. This technique allows for the simultaneous analysis of multiple samples and can differentiate between compounds with similar molecular weights but distinct fragmentation patterns, making it useful for high-throughput screening applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.